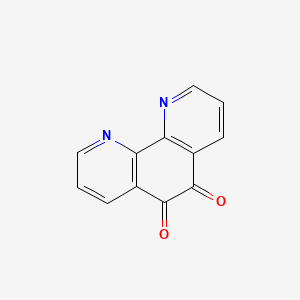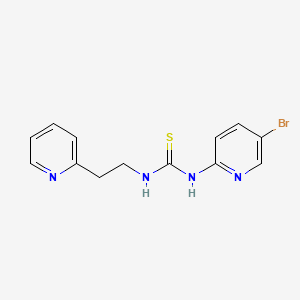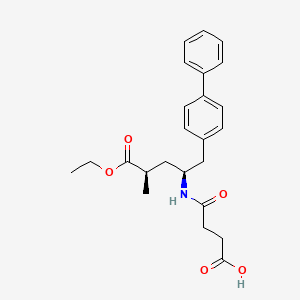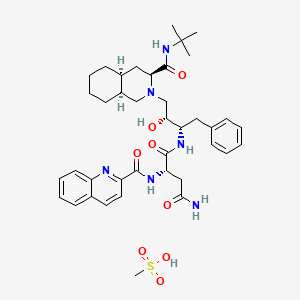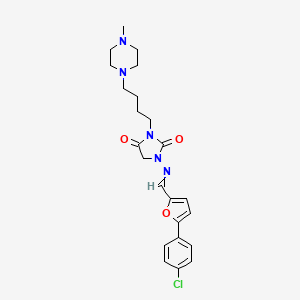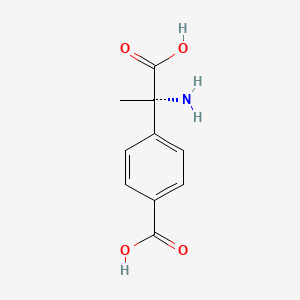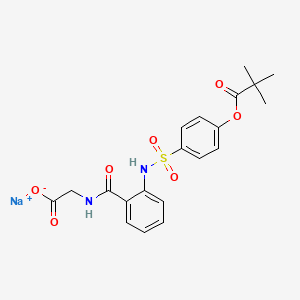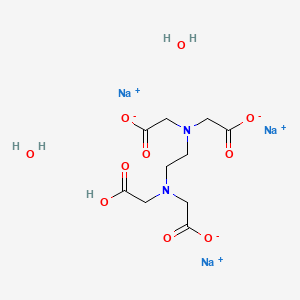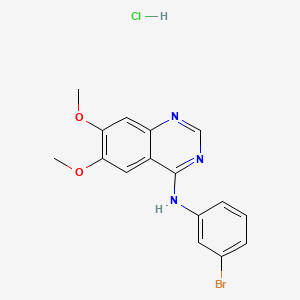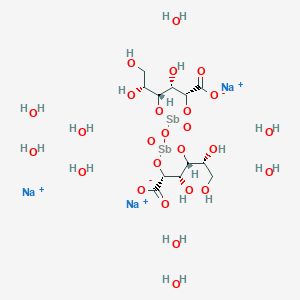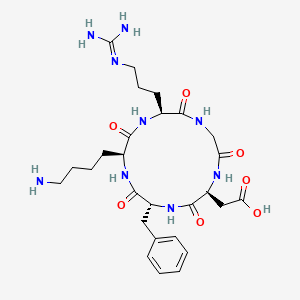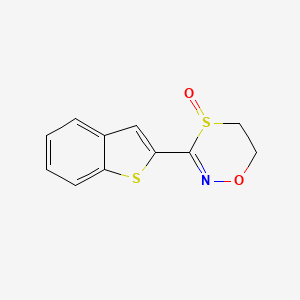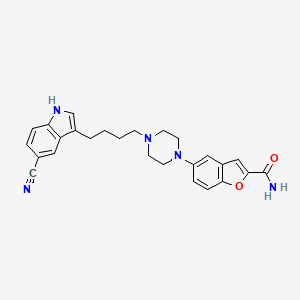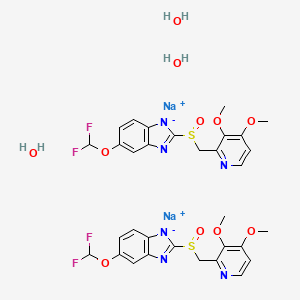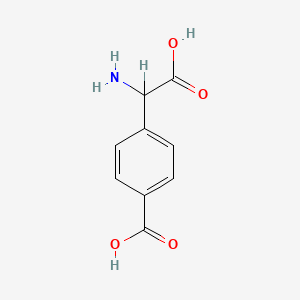
4-Carboxyphenylglycine
Vue d'ensemble
Description
4-Carboxyphenylglycine, also known as (S)-(+)-4-Carboxyphenylglycine or (S)-α-Amino-4-carboxyphenylacetic acid, is a compound with the molecular formula C9H9NO4 . It is a competitive antagonist for the mGluR 1 metabotropic glutamate receptor and an agonist for the mGluR 2 metabotropic glutamate receptor .
Molecular Structure Analysis
The molecular weight of 4-Carboxyphenylglycine is 195.17 g/mol . The compound has a structure that includes a carboxyphenyl group and a glycine residue .Physical And Chemical Properties Analysis
4-Carboxyphenylglycine has a density of 1.5±0.1 g/cm3 . It has a boiling point of 494.9±30.0 °C at 760 mmHg . The compound is soluble in 0.1 M NaOH at a concentration of 15 mg/mL .Applications De Recherche Scientifique
“4-Carboxyphenylglycine” is a compound that has been used in scientific research, particularly in the field of neuroscience . It is known to act as a competitive antagonist at group I metabotropic glutamate receptors, with selectivity for mGlu 1a/1a over mGlu 5a/5b . This means it can block the action of glutamate, a neurotransmitter in the brain, at certain receptor sites.
In terms of its application, “4-Carboxyphenylglycine” is often used in laboratory experiments to study the role of glutamate in various physiological and pathological processes. For example, it can be used to investigate the role of glutamate in neuronal communication, learning and memory, and in neurological disorders such as epilepsy and neurodegenerative diseases .
The methods of application or experimental procedures involving “4-Carboxyphenylglycine” can vary depending on the specific research question. In general, it can be applied to cells or tissues in a controlled laboratory setting, and the effects on cellular function or behavior can be observed and measured .
-
Neuroscience - Vasospasm Treatment
- “4-Carboxyphenylglycine” has been used in the treatment of vasospasm after subarachnoid hemorrhage, particularly in haptoglobin 2-2 mice . The compound, acting as a metabotropic glutamate receptor inhibitor, was found to prevent vasospasm after experimental subarachnoid hemorrhage . The treatment resulted in a trend toward improvement of animal behavior .
-
Pharmacology - Metabotropic Glutamate Receptor Antagonist
-
Cellular Biology - Antagonist Activity Study
-
Neuroscience - Vasospasm Treatment
- “4-Carboxyphenylglycine” has been used in the treatment of vasospasm after subarachnoid hemorrhage, particularly in haptoglobin 2-2 mice . The compound, acting as a metabotropic glutamate receptor inhibitor, was found to prevent vasospasm after experimental subarachnoid hemorrhage . The treatment resulted in a trend toward improvement of animal behavior .
-
Pharmacology - Metabotropic Glutamate Receptor Antagonist
-
Cellular Biology - Antagonist Activity Study
Safety And Hazards
The safety data sheet for 4-Carboxyphenylglycine suggests that if inhaled, the person should be moved into fresh air. If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Relevant Papers One paper discusses the use of 4-Carboxyphenylglycine as a treatment for vasospasm after subarachnoid hemorrhage in mice . Another paper discusses the structure of 4-Carboxyphenylglycine for group I metabotropic glutamate receptors . A third paper discusses the pharmacological analysis of 4-Carboxyphenylglycine derivatives .
Propriétés
IUPAC Name |
4-[amino(carboxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMJKPGFERYGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864035 | |
| Record name | 4-[Amino(carboxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Carboxyphenylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Carboxyphenylglycine | |
CAS RN |
7292-81-1 | |
| Record name | α-Amino-4-carboxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Amino(carboxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxyphenylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



